Dipyridin-2-ylmethane

Catalog No.
S1503016
CAS No.
1132-37-2
M.F
C11H10N2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipyridin-2-ylmethane

CAS Number

1132-37-2

Product Name

Dipyridin-2-ylmethane

IUPAC Name

2-(pyridin-2-ylmethyl)pyridine

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2

InChI Key

JVYGSYTXAREMJK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CC2=CC=CC=N2

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=CC=N2

Catalysis

Dipyridin-2-ylmethane serves as a ligand in various catalytic processes. Its ability to bind to metal ions makes it valuable for:

  • Transition-metal catalysis: The molecule's chelating properties, meaning it can bind to a metal ion through two or more donor atoms, allow it to participate in various organic transformations, such as C-C bond formation and hydrogenation reactions [].
  • Organocatalysis: Dipyridin-2-ylmethane can also act as an organocatalyst, activating substrates and facilitating reactions without the involvement of metal complexes [].

Drug discovery and medicinal chemistry

Due to its unique chemical properties, dipyridin-2-ylmethane shows potential in drug discovery and medicinal chemistry:

  • Scaffold for drug design: The molecule's rigid structure and versatile functionalities make it a valuable scaffold for designing new drugs []. By attaching various chemical groups to the dipyridin-2-ylmethane core, scientists can create molecules with diverse biological activities.
  • Metal chelation in medicinal applications: Dipyridin-2-ylmethane's ability to chelate metal ions has potential applications in treating diseases associated with metal dysregulation, such as neurodegenerative disorders [].

Material science

Dipyridin-2-ylmethane finds applications in material science due to its:

  • Self-assembly properties: The molecule can self-assemble into ordered structures, making it useful in developing functional materials with desired properties [].
  • Ligand for coordination polymers: Dipyridin-2-ylmethane can act as a ligand for the construction of coordination polymers, which are materials with unique electrical, magnetic, and optical properties.

Dipyridin-2-ylmethane is an organic compound characterized by the presence of two pyridine rings attached to a central methane carbon. Its chemical formula is C11H10N2C_{11}H_{10}N_{2} and it is classified under the category of bidentate ligands, which can coordinate to metal centers through the nitrogen atoms of the pyridine rings. This compound has garnered attention due to its potential applications in coordination chemistry and materials science, particularly in the development of luminescent metal complexes .

The mechanism of action of dipyridin-2-ylmethane, particularly its anti-cancer properties, remains unclear and requires further investigation [].

, particularly those involving metal coordination. For instance, it has been used to synthesize cationic heteroleptic cyclometalated iridium complexes. In these reactions, dipyridin-2-ylmethane acts as a ligand, forming stable complexes that exhibit luminescent properties . Additionally, the compound can undergo oxidation to form dipyridin-2-ylmethanone oxime, which can further react with metal salts to yield various metal complexes .

Research into the biological activity of dipyridin-2-ylmethane and its derivatives has indicated potential antimicrobial and antifungal properties. Some studies have focused on its role as a ligand in metal complexes that exhibit significant biological activity, including DNA binding and cleavage properties. This suggests that dipyridin-2-ylmethane could be explored for therapeutic applications, particularly in the development of new antimicrobial agents .

Dipyridin-2-ylmethane can be synthesized through several methods:

  • Condensation Reactions: One common method involves the condensation of 2-pyridinecarboxaldehyde with an appropriate amine or amine derivative.
  • Reduction Reactions: The reduction of di(pyridin-2-yl)ketone can yield dipyridin-2-ylmethanol, which can subsequently be dehydrated to form dipyridin-2-ylmethane.
  • Cycloaddition Reactions: Recent studies have employed cycloaddition reactions involving methylidyne radicals with dipyrromethanol derivatives to form dipyridin-2-ylmethanol, which can then be converted into dipyridin-2-ylmethane .

Dipyridin-2-ylmethane has several notable applications:

  • Coordination Chemistry: It is widely used as a ligand in coordination compounds, particularly in the synthesis of luminescent metal complexes.
  • Materials Science: The compound's ability to form stable complexes makes it suitable for use in organic light-emitting diodes and other optoelectronic devices.
  • Biological Research: Its derivatives are being studied for potential use in drug development due to their biological activities .

Studies focusing on the interaction of dipyridin-2-ylmethane with various metal ions have highlighted its ability to form stable complexes. These interactions are crucial for understanding its role in catalysis and materials science. For example, when coordinated with iridium or copper ions, dipyridin-2-ylmethane exhibits enhanced luminescent properties and stability compared to other ligands . Furthermore, its interaction with biological macromolecules has been explored for potential therapeutic applications.

Several compounds share structural similarities with dipyridin-2-ylmethane, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
Di(2-pyridyl)ketoneKetone derivativeExhibits strong coordination capabilities with metals
DipyridylamineAmine derivativeKnown for its chelating properties in metal complexes
1,10-PhenanthrolinePolycyclic ligandStrong ligand for transition metals; used in electrochemistry
4,4'-BipyridineBidentate ligandCommonly used in coordination chemistry; forms stable complexes
DipyridylmethanolAlcohol derivativeCan be transformed into dipyridin-2-ylmethane via dehydration

Dipyridin-2-ylmethane is unique due to its specific arrangement of nitrogen atoms within the pyridine rings and its ability to form stable luminescent complexes that are valuable in both synthetic and biological contexts .

XLogP3

1.8

Other CAS

1132-37-2

Wikipedia

Pyridine, 2,2'-methylenebis-

Dates

Modify: 2023-08-15

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